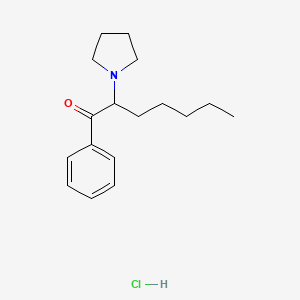

PV8(盐酸盐)

描述

PV8 (hydrochloride) is an analytical reference material categorized as a cathinone . It is regulated as a Schedule I compound in the United States . This product is intended for research and forensic applications .

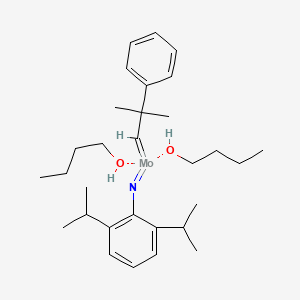

Molecular Structure Analysis

The formal name of PV8 (hydrochloride) is 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride . Its molecular formula is C17H25NO • HCl . The InChI code is InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16 (18-13-8-9-14-18)17 (19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H .Chemical Reactions Analysis

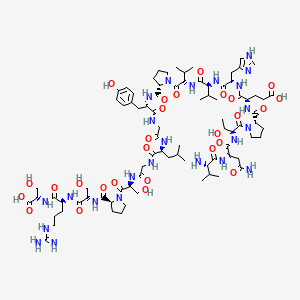

PV8 exhibited a relatively short 28.8 min half-life, with an intrinsic 24.2 μL/min/mg microsomal clearance . Metabolic pathways identified in vitro included: hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation .科学研究应用

Metabolic Profiling

PV8 (hydrochloride) has been used in the study of its metabolic profile in human hepatocytes and urine . The objective was to determine PV8’s metabolic stability in human liver microsome (HLM) incubation and its metabolism following human hepatocyte incubation and high-resolution mass spectrometry (HRMS) .

Drug Toxicology

As a novel synthetic cathinone, PV8 is used in toxicology studies . These studies aim to understand the effects of new psychoactive substances (NPS) on the human body .

Substance Abuse Research

PV8 is a synthetic pyrrolidinophenone detected in seized products in Japan (2013), The Netherlands (2014), and Germany (2014) . It can be used in research related to substance abuse and the development of new synthetic drugs .

Stimulant Effects Study

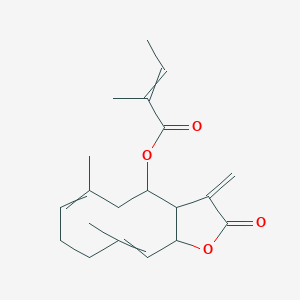

Methylenedioxy-PV8, a variant of PV8, is classified as a novel stimulant and substituted cathinone . It can be used in studies to understand the stimulant-like effects, similar to amphetamines .

Defect Passivation in Solar Cells

A zwitterionic additive, namely, mafenide hydrochloride (MHCl) was introduced into mesoscopic perovskite solar cells (MPSCs) for defect passivation . This application of PV8 can be used to improve electrical conduction in the film .

安全和危害

作用机制

Target of Action

PV8, also known as α-Pyrrolidinoheptaphenone, is a designer drug of the pyrrolidinophenone class of cathinones . It is the higher homolog of α-pyrrolidinohexiophenone (α-PHP)

Biochemical Pathways

Metabolic pathways identified for PV8 include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation . The top three in vitro metabolic pathways were di-hydroxylation > ketone reduction > γ-lactam formation .

Pharmacokinetics

PV8 exhibited a relatively short 28.8 min half-life, with an intrinsic 24.2 μL/min/mg microsomal clearance . This compound is predicted to be an intermediate clearance drug with an estimated human 22.7 mL/min/kg hepatic clearance .

属性

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

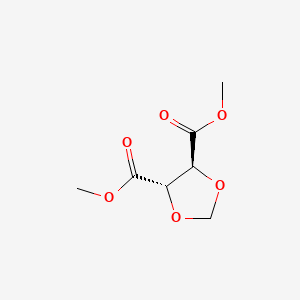

InChI |

InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQOZXALFDXFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336959 | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13415-55-9 | |

| Record name | alpha-Pyrrolidinoheptaphenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-PYRROLIDINOHEPTAPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3PRZ4IAZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。